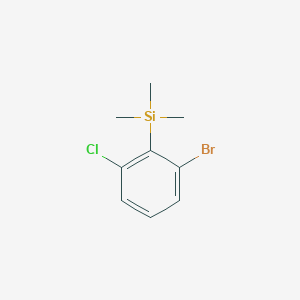

(2-Bromo-6-chlorophenyl)trimethylsilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrClSi |

|---|---|

Molecular Weight |

263.63 g/mol |

IUPAC Name |

(2-bromo-6-chlorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H12BrClSi/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 |

InChI Key |

SMGPNLRDDMUNEF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC=C1Br)Cl |

Origin of Product |

United States |

Chemical and Physical Properties

The specific physical and chemical properties of (2-Bromo-6-chlorophenyl)trimethylsilane are not extensively documented in publicly available literature. However, based on the properties of structurally similar compounds, such as (3-bromo-2-chlorophenyl)trimethylsilane, a set of expected properties can be tabulated.

| Property | Value |

| Molecular Formula | C₉H₁₂BrClSi |

| Molecular Weight | 263.63 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Density | Not determined |

| CAS Number | Not assigned |

Synthesis of 2 Bromo 6 Chlorophenyl Trimethylsilane

A plausible synthetic route to (2-Bromo-6-chlorophenyl)trimethylsilane can be devised based on established methodologies for the synthesis of related aryltrimethylsilanes. A common approach involves the ortho-lithiation of a suitable precursor followed by quenching with an electrophilic silicon source.

A likely precursor for the synthesis of this compound is 1-bromo-3-chlorobenzene (B44181). The synthesis would proceed via a directed ortho-metalation strategy. The bromine atom is a more effective directing group for lithiation than chlorine. Therefore, treatment of 1-bromo-3-chlorobenzene with a strong lithium base, such as n-butyllithium, at low temperatures would be expected to result in selective deprotonation at the position ortho to the bromine atom (and meta to the chlorine atom). The resulting aryllithium intermediate can then be trapped with chlorotrimethylsilane (B32843) to yield the desired product, this compound.

Synthetic Applications and Advanced Transformations Derived from 2 Bromo 6 Chlorophenyl Trimethylsilane

Construction of Complex Polyaromatic Architectures

The distinct chemical environments of the bromine and chlorine atoms on the aromatic ring allow for selective, sequential reactions, making (2-Bromo-6-chlorophenyl)trimethylsilane an ideal substrate for the controlled synthesis of multi-aryl structures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose, as the carbon-bromine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond.

The synthesis of complex biphenyl (B1667301) and terphenyl frameworks can be achieved through a stepwise functionalization strategy. The initial step typically involves a Suzuki-Miyaura cross-coupling reaction that selectively targets the more labile C-Br bond. By reacting this compound with an arylboronic acid in the presence of a palladium catalyst, a substituted 2-chloro-biphenyl derivative is formed.

This intermediate retains the chlorine atom, which can then be subjected to a second, often more forcing, cross-coupling reaction with a different arylboronic acid to yield unsymmetrical terphenyl derivatives. arabjchem.orgrsc.org This sequential approach provides precise control over the introduction of different aryl groups at specific positions.

Table 1: Synthesis of Biphenyl and Terphenyl Derivatives

| Step | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (2-Chloro-6-phenylphenyl)trimethylsilane |

This table illustrates a representative two-step synthesis. Conditions and yields vary based on the specific substrates and catalysts employed.

The synthesis of unsymmetrically substituted diarylalkynes, also known as tolanes, can be accomplished using sequential Sonogashira coupling reactions. rsc.org This methodology again leverages the reactivity difference between the C-Br and C-Cl bonds. The first palladium-copper co-catalyzed coupling is performed with a terminal alkyne, which reacts selectively at the bromo position of this compound.

The resulting (2-(alkynyl)-6-chlorophenyl)trimethylsilane is an intermediate that can be isolated and then coupled with a second, different aryl halide under Sonogashira conditions to afford the final unsymmetrical diarylalkyne. rsc.org This method offers a high degree of control for constructing complex alkynyl-aromatic systems.

Table 2: Sequential Sonogashira Coupling for Unsymmetrical Diarylalkynes

| Step | Substrate 1 | Substrate 2 | Catalyst System | Base | Intermediate/Product |

|---|---|---|---|---|---|

| 1 | This compound | Ethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | (2-Chloro-6-(phenylethynyl)phenyl)trimethylsilane |

This table outlines a conceptual pathway. The order of coupling partners can be varied to achieve different synthetic targets.

Introduction of Diverse Functionalities via Selective Halogen Manipulation

The presence of two different halogens allows for selective manipulation, enabling the introduction of a wide range of functional groups onto the aromatic ring.

The selective amination of this compound can be achieved through palladium-catalyzed reactions like the Buchwald-Hartwig amination. nih.gov This reaction preferentially occurs at the more reactive C-Br bond, allowing for the synthesis of 2-amino-6-chlorophenyl derivatives while leaving the C-Cl bond available for subsequent transformations. georgiasouthern.edugeorgiasouthern.edu Various amine equivalents, including primary amines, secondary amines, and ammonia (B1221849) surrogates like lithium bis(trimethylsilyl)amide, can be employed. nih.gov

Table 3: Selective Amination Reaction

| Amine Equivalent | Catalyst/Ligand | Base | Product |

|---|---|---|---|

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(2-Chloro-6-(trimethylsilyl)phenyl)aniline |

| Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | 4-(2-Chloro-6-(trimethylsilyl)phenyl)morpholine |

This table presents examples of potential amination reactions. Specific conditions may need optimization for each substrate.

The chemical identity of the halogen atoms can be altered to modify the reactivity of the substrate. A notable example is the conversion of the aryl bromide to an aryl iodide via a copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction. frontiersin.orgresearchgate.netnih.gov Reacting this compound with an iodide salt, such as sodium iodide, in the presence of a copper(I) catalyst and a suitable ligand (e.g., a diamine), results in the selective formation of (2-Chloro-6-iodophenyl)trimethylsilane. researchgate.netnih.gov This transformation is synthetically useful as aryl iodides are typically more reactive than aryl bromides in various cross-coupling reactions, often allowing for milder reaction conditions.

Table 4: Copper-Catalyzed Halogen Exchange

| Starting Material | Reagents | Catalyst/Ligand | Solvent | Product |

|---|

This table illustrates a typical setup for an aromatic Finkelstein reaction.

Precursors for the Synthesis of Silacycles and Silaarenes

The ortho-disposed halogen and trimethylsilyl (B98337) groups make this compound a valuable precursor for the synthesis of silicon-containing polycyclic aromatic compounds, such as silacycles and silaarenes. A common strategy involves a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium, to generate a highly reactive aryllithium intermediate.

This intermediate can then undergo intramolecular cyclization or react with an external silicon electrophile. For instance, a double lithium-halogen exchange followed by reaction with a dihalosilane (e.g., dichlorodimethylsilane) can lead to the formation of a dibenzosilole, a class of compounds with interesting electronic properties. The trimethylsilyl group can play a role in directing the lithiation or participate in subsequent reactions.

Table 5: Hypothetical Synthesis of a Dibenzosilole Derivative

| Step | Reagents | Intermediate | Final Reagent | Product |

|---|

This table outlines a plausible, albeit advanced, synthetic application demonstrating the potential of the title compound as a precursor to complex silacycles.

Strategic Utility of this compound in Total Synthesis Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature, specific applications of the chemical compound this compound in the total synthesis of natural products and functional molecules have not been identified in publicly accessible research. Consequently, a detailed article on its strategic utility in this context, including research findings and data tables, cannot be generated at this time.

This compound belongs to a class of organosilane compounds that can serve as precursors to reactive intermediates, such as benzynes, or participate in various cross-coupling reactions. These types of transformations are fundamental in the construction of complex molecular architectures inherent to natural products and functional molecules. However, the available scientific literature does not currently feature specific examples where this particular substituted phenyltrimethylsilane (B1584984) is employed as a key building block in a completed total synthesis.

The potential of this compound as a synthetic tool can be inferred from its structure. The presence of bromo, chloro, and trimethylsilyl groups on the aromatic ring offers multiple reaction sites. For instance, the trimethylsilyl group, in conjunction with an adjacent leaving group (which could be derived from the chloro or bromo substituents), is a well-known precursor for the generation of aryne intermediates. Arynes are highly reactive species that readily undergo cycloaddition and nucleophilic addition reactions, enabling the rapid assembly of complex carbocyclic and heterocyclic frameworks.

Furthermore, the bromo and chloro substituents can potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Hiyama couplings. nih.govresearchgate.netnih.govnobelprize.orgmdpi.com These reactions are powerful methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures, which are common motifs in natural products and pharmaceuticals. rsc.org

While the general reactivity patterns of similar compounds are well-established, the absence of specific documented uses of this compound in the context of total synthesis suggests that it may not have been a focal point of reported research in this area to date. It is possible that other precursors are more commonly utilized or that research involving this specific compound has not been published or is not widely indexed.

Therefore, a detailed discussion of its "Strategic Utility in the Total Synthesis of Natural Products and Functional Molecules" with specific examples, detailed research findings, and interactive data tables is not feasible based on the current body of scientific literature. Further research and publication in this specific area would be required to provide the necessary information for such an article.

Advanced Analytical and Spectroscopic Characterization Techniques for Organosilanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2-Bromo-6-chlorophenyl)trimethylsilane, offering precise insights into its molecular framework.

High-Resolution ¹H and ¹³C NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the trimethylsilyl (B98337) group. The protons on the aromatic ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring currents and the attached halogen atoms. The integration of these signals will correspond to the number of protons on the ring. The trimethylsilyl group will present a sharp, singlet peak in the upfield region, usually around 0.0-0.5 ppm, integrating to nine protons. This characteristic upfield shift is due to the electropositive nature of the silicon atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the trimethylsilyl group will produce a signal at a high field, typically between 0 and 5 ppm. The aromatic carbons will resonate in the downfield region, generally between 120 and 150 ppm. The carbon atoms directly bonded to the bromine, chlorine, and silicon atoms will show distinct chemical shifts influenced by the electronegativity and substitution pattern of these groups. The presence of bromine and chlorine atoms will cause a downfield shift for the carbons they are attached to. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-Si | - | 140 - 150 |

| Si(CH₃)₃ | 0.0 - 0.5 | 0 - 5 |

²⁹Si NMR Spectroscopy for Silicon Environment Analysis

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment in organosilanes. For this compound, the ²⁹Si NMR spectrum is expected to show a single resonance, confirming the presence of a single silicon environment. The chemical shift of this signal will be influenced by the electronic effects of the substituted phenyl ring. Generally, for arylsilanes, the ²⁹Si chemical shifts appear in a range of -5 to -20 ppm relative to tetramethylsilane (B1202638) (TMS).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate the signals of protons with the carbon atoms to which they are directly attached, allowing for the definitive assignment of the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity between the trimethylsilyl group and the phenyl ring, as well as the relative positions of the halogen substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms. In this case, it could show through-space interactions between the methyl protons of the trimethylsilyl group and the protons on the aromatic ring, further confirming the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for phenyltrimethylsilanes involve the loss of a methyl group (M-15) and the cleavage of the Si-C(aryl) bond.

Interactive Data Table: Predicted HRMS Data

| Ion | Predicted m/z | Isotopic Pattern |

| [M]⁺ | 277.9658 | Characteristic pattern for Br and Cl |

| [M-CH₃]⁺ | 262.9421 | Characteristic pattern for Br and Cl |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule, which is useful for identifying functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 2960 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| Si-CH₃ | 1250, 840 | Bending (umbrella), Rocking |

| C-Br | 700 - 500 | Stretching |

| C-Cl | 800 - 600 | Stretching |

X-ray Crystallography for Definitive Solid-State Structural Characterization of Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While no specific X-ray crystallographic data for derivatives of this compound were found in the performed search, this technique would be the ultimate method to confirm the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, should a suitable crystal of a derivative be obtained. researchgate.net

Q & A

Q. Basic

- ¹H NMR :

- Trimethylsilyl (TMS) protons: δ 0.2–0.4 ppm (singlet, 9H).

- Aromatic protons: δ 7.1–7.5 ppm (complex splitting due to Br/Cl substituents).

- ¹³C NMR :

- TMS carbon: δ 0–2 ppm.

- Aromatic carbons: δ 120–140 ppm (C-Br: ~130 ppm; C-Cl: ~125 ppm).

- ²⁹Si NMR : δ 10–15 ppm (characteristic of TMS groups).

- IR : Si-C stretch at ~1250 cm⁻¹; C-Br/C-Cl stretches at 550–650 cm⁻¹.

- X-ray Crystallography (if crystalline): Use SHELXL for refinement. Key metrics: Si-C bond length ~1.86 Å; C-Br ~1.90 Å.

How does the steric and electronic environment of the trimethylsilyl group affect the reactivity of this compound in cross-coupling reactions?

Advanced

The TMS group acts as a steric shield, protecting the silicon-bound carbon while directing electrophilic attacks to the halogenated aromatic ring.

- Electronic Effects : The σ-donating TMS group slightly deactivates the ring, making Suzuki-Miyaura couplings selective for bromine over chlorine.

- Steric Effects : Bulky TMS group hinders ortho-substitution, favoring para-functionalization in Ullmann couplings.

- Case Study : In Pd-catalyzed cross-coupling, Br is replaced by aryl/vinyl groups, while Cl remains inert under mild conditions (60°C, K₂CO₃, DMF) .

What are the thermal stability profiles of this compound under inert vs. oxidative conditions, and how should this inform storage protocols?

Q. Advanced

- Inert Atmosphere (N₂) : Stable up to 200°C (TGA data). Decomposition above 200°C releases SiMe₃ radicals and halogenated byproducts .

- Oxidative Conditions (Air) : Rapid degradation at 80–100°C due to Si-O bond formation.

- Storage Recommendations :

- Store at –20°C under argon.

- Avoid exposure to light/moisture (hydrolysis forms silanols).

What strategies can resolve contradictions in reported reactivity data for this compound derivatives across different solvent systems?

Advanced

Contradictions often arise from solvent polarity and coordination effects:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilic substitution but may destabilize the TMS group.

- Non-Polar Solvents (Toluene) : Favor radical pathways in halogenation.

- Resolution Strategy :

How can computational methods (e.g., DFT) complement experimental data in predicting the regioselectivity of nucleophilic attacks on this compound?

Q. Advanced

- DFT Applications :

- Calculate Fukui indices to identify electrophilic centers (Br vs. Cl).

- Simulate transition states for SNAr reactions (e.g., methoxy substitution).

- Case Study : DFT (B3LYP/6-311+G**) predicts Br as the primary site for attack (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for Cl), aligning with experimental substitution ratios (85% Br vs. 15% Cl) .

What role does this compound serve as a synthetic intermediate in pharmaceutical impurity profiling, and what analytical validation steps are required?

Q. Basic

- Application : Precursor to diclofenac impurity D (2-[(2-Bromo-6-chlorophenyl)amino]benzeneacetic acid) .

- Analytical Validation :

- HPLC : Use C18 column (ACN/water gradient) with UV detection (254 nm).

- LC-MS/MS : Confirm molecular ion [M+H]⁺ at m/z 328.

- Validation per ICH Q2(R1) : Linearity (R² > 0.999), LOD/LOQ (<0.1% w/w), precision (RSD <2%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.